1-(Thiazol-4-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h3-5H,2,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRSWUYNYBIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of thiazole with propan-1-amine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under inert atmosphere and at room temperature to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
1-(Thiazol-4-yl)propan-1-amine dihydrochloride is primarily utilized in pharmaceutical research due to its unique structural features. Its applications include:
- Drug Design : The thiazole moiety is known to enhance the pharmacological properties of compounds. Research indicates its potential in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
- Inhibitory Studies : Interaction studies focus on its binding affinity to biological targets, which are crucial for assessing therapeutic efficacy. For instance, studies have shown that modifications to the thiazole structure can significantly influence the compound's biological activity, making it a candidate for further development as an HSET (KIFC1) inhibitor in cancer therapy .
The compound has demonstrated various biological activities:
- Antimicrobial Properties : Similar thiazole derivatives have been noted for their antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties .
- Cancer Research : Its potential role as an HSET inhibitor indicates its application in cancer treatment strategies, particularly in targeting centrosome amplification in cancer cells .
Case Studies and Research Findings
Recent studies have underscored the importance of structural modifications on the biological activity of thiazole derivatives:
- Inhibitory Activity on HSET : A study highlighted that specific modifications in thiazole derivatives significantly affected their inhibitory potency against HSET, emphasizing the relevance of structure–activity relationships in drug design .
- Antimicrobial Efficacy : Research into related thiazole compounds has shown promising results against various bacterial strains, suggesting that 1-(Thiazol-4-yl)propan-1-amines could be explored for similar applications .
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially modulating enzyme activity or receptor function. This modulation can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Heterocycle Variations :
- Thiazole vs. Pyrazine/Thiomorpholine : Thiazole’s sulfur and nitrogen atoms enhance electron density, favoring interactions with biological targets, whereas pyrazine’s dual nitrogen atoms create an electron-deficient ring, altering binding specificity. Thiomorpholine, a six-membered sulfur-containing ring, offers conformational flexibility but reduced aromaticity compared to thiazole.
- Substituent Position : The 4-position substitution on thiazole (target compound) vs. 2-position in ’s pyridinyl-thiazole derivative may influence steric accessibility and electronic distribution.
Salt Form :
Physicochemical and Practical Considerations
- Molecular Weight : The target compound (~216 g/mol) is lighter than ’s pyridinyl-thiazole derivative (278.2 g/mol), suggesting better bioavailability.
- Purity : reports 95% purity for pyrazine analogs, indicating feasible synthesis protocols, though the target compound’s purity remains unverified.
- Storage: Room-temperature stability noted for ’s compound contrasts with typical refrigeration needs for free-base amines, highlighting the dihydrochloride form’s practical advantages.
Biological Activity
1-(Thiazol-4-yl)propan-1-amine dihydrochloride is a chemical compound with significant potential in pharmacological research. It possesses a thiazole ring, contributing to its unique biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H11Cl2N2S
- Molecular Weight : 215.14 g/mol
- Structure : The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiazole structures demonstrate antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound may inhibit cellular processes linked to cancer cell proliferation. For instance, thiazole derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, reducing the expression of anti-apoptotic proteins .
Interaction studies have revealed that this compound has notable binding affinities towards various biological targets. Understanding these interactions is crucial for assessing therapeutic uses and safety profiles:
| Biological Target | Binding Affinity | Mechanism of Action |
|---|---|---|
| CDK9 | High | Inhibits transcription processes |
| HSET | Moderate | Disrupts mitotic spindle formation in cancer cells |
| PD-L1/PD-1 | Potential | May enhance immune response against tumors |
Antimicrobial Studies
In a study evaluating the antimicrobial activity of thiazole derivatives, it was found that certain modifications to the thiazole ring significantly enhanced antibacterial activity. For example, the introduction of halogen substituents at specific positions on the benzene ring improved efficacy against E. coli .
Anticancer Efficacy
A recent investigation into the anticancer properties of thiazole derivatives indicated that compounds similar to this compound can induce multipolar mitotic spindle formation in centrosome-amplified cancer cells. This mechanism leads to increased cell death through aberrant cell division .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest variable bioavailability depending on the route of administration, with intraperitoneal administration showing higher exposure levels compared to oral routes due to first-pass metabolism .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Thiazol-4-yl)propan-1-amine dihydrochloride?
- Methodology : A common approach involves condensation reactions between thiazole derivatives and amine precursors. For example, refluxing 4-thiazolecarboxaldehyde with propan-1-amine in a polar solvent (e.g., 1,4-dioxane) under acidic conditions, followed by dihydrochloride salt formation via HCl gas treatment . Purification typically involves recrystallization from ethanol/water mixtures.
- Critical Parameters : Catalyst choice (e.g., piperidine for aldol condensation), reaction time (5–8 hours), and stoichiometric ratios (1:1 aldehyde:amine) significantly impact yield. Post-synthesis, confirm salt formation via elemental analysis and ion chromatography.
Q. How is the structure and purity of this compound validated?
- Analytical Techniques :
- NMR : and NMR identify thiazole ring protons (δ 7.5–8.5 ppm) and amine/alkyl chain signals (δ 1.5–3.0 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) confirms purity (>98%) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H] at m/z 175.1 (free base) and chloride adducts for the dihydrochloride form.
Q. What protocols are used to assess its biological activity in vitro?
- Cell-Based Assays :
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using the sulforhodamine B (SRB) assay . Cells are seeded at 1.5 × 10 cells/mL, treated with compound (1–100 µM), and incubated for 48–72 hours.
- Controls : Include DMSO vehicle controls (≤0.5% v/v) and reference compounds (e.g., CHS-828).
- Data Interpretation : IC values are calculated using nonlinear regression. Example results for analogs show IC ranges of 2–50 µM depending on substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Factors Affecting Yield :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
- Temperature Control : Reflux at 80–100°C improves condensation efficiency but risks side reactions (e.g., over-oxidation).
- Salt Formation : Slow HCl gas introduction during crystallization minimizes impurities. Yields for related dihydrochloride salts range from 24–39% .
Q. What stability considerations are critical for handling this compound?
- Storage Conditions : Store at –20°C in airtight, desiccated containers. Dihydrochloride salts are hygroscopic; exposure to moisture leads to decomposition.
- pH Sensitivity : Stability decreases above pH 6.0. Use buffered solutions (pH 4–5) for biological assays to prevent free base precipitation .
Q. How can computational tools like Multiwfn aid in studying its electronic properties?
- Wavefunction Analysis :
- Electrostatic Potential (ESP) : Maps generated via Multiwfn reveal nucleophilic regions (e.g., thiazole nitrogen) for predicting reaction sites .
- Electron Localization Function (ELF) : Visualizes electron density distribution to rationalize bonding patterns in the thiazole ring.
Q. How should contradictory biological activity data be resolved?
- Case Example : Discrepancies in IC values across studies may arise from:
- Cell Line Variability : Genetic differences in drug transporters (e.g., NUGC vs. DLD-1 cells).
- Assay Conditions : Variations in serum content (5% vs. 10% FBS) or incubation time.
- Resolution : Standardize protocols (e.g., NCI guidelines) and validate results across ≥3 independent replicates .
Q. What strategies are effective for designing analogs with enhanced activity?
- Functional Group Modifications :
- Thiazole Substitution : Introduce electron-withdrawing groups (e.g., –Cl at position 2) to improve membrane permeability.
- Amine Chain Extension : Replace propane with cyclopropane to enhance rigidity and receptor binding (see analogs in ).
- SAR Studies : Test substituent effects on cytotoxicity and logP values to balance potency and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
